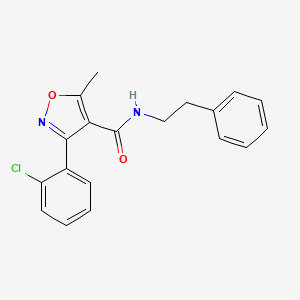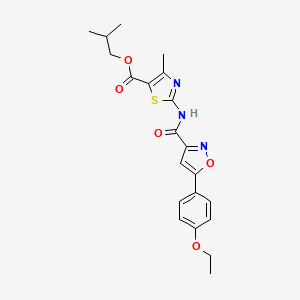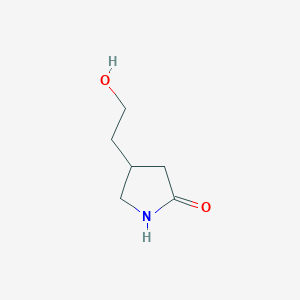
3,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 3,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide is a benzamide derivative, which is a class of compounds known for their wide range of biological activities. Benzamides are often explored for their potential in medicinal chemistry due to their ability to interact with various biological targets. Although the specific compound is not directly mentioned in the provided papers, insights can be drawn from similar compounds that have been synthesized and evaluated for their biological activities.
Synthesis Analysis
The synthesis of benzamide derivatives typically involves the condensation of an appropriate amine with a benzoyl chloride or an acid anhydride. For instance, the synthesis of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides was reported using 4-aminophenazone, a non-steroidal anti-inflammatory drug, as a starting material . Similarly, the synthesis of N-[(2-morpholinyl)alkyl]benzamides involved the coupling of a morpholinyl moiety with a benzoyl group, which was modified to enhance gastric prokinetic activity . These methods could potentially be adapted for the synthesis of 3,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of benzamide derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 3-amino-4-morpholino-N-[2-(trifluoromethoxy)phenyl]-1H-indazole-1-carboxamide, was determined to belong to the monoclinic system, which could influence its interaction with biological targets . The structure-activity relationships of benzamides often depend on the substitution pattern on the benzamide core, as well as the nature of the substituents, which can affect the compound's binding affinity and selectivity.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions depending on their functional groups. The presence of an amide group can lead to hydrolysis under acidic or basic conditions, while the presence of substituents such as morpholino groups can participate in nucleophilic substitution reactions. The reactivity of these compounds can be exploited to further modify their structure and enhance their biological properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the pharmacokinetic profile of the compounds, including their absorption, distribution, metabolism, and excretion (ADME) characteristics. The presence of substituents like morpholino groups can improve the solubility of the compounds in biological fluids, which is beneficial for their bioavailability .
科学的研究の応用
Sigma-2 Receptor Probing
The compound N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide (RHM-1) has been highlighted for its high affinity for sigma-2 receptors compared to its analogs, demonstrating its utility as a ligand for studying sigma-2 receptors in vitro. This compound could potentially serve a similar or related function in scientific research, given the structural similarities and the importance of understanding receptor-ligand interactions in pharmacology and biochemistry (Xu et al., 2005).
Cyclization Reactions in Synthesis
The compound has relevance in the domain of synthetic chemistry, particularly in the context of cyclization reactions. A study discussed the hydriodic acid-mediated cyclization of α-Substituted Secondary 2‐Ethenylbenzamides, a method that could be pertinent to the synthesis or modification of 3,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, thus broadening the scope of its potential applications in chemical synthesis and pharmaceuticals (Kobayashi et al., 2010).
Structural Studies and Chemical Modifications
The crystal structure analysis of related benzamide compounds has provided insights into their molecular configurations and intermolecular interactions, which are crucial for understanding the compound’s reactivity, stability, and potential interactions with biological targets. Such structural studies are foundational for designing drugs and developing materials with tailored properties (Pang et al., 2006).
Anti-Inflammatory and Analgesic Properties
Research into benzamide derivatives has revealed their significant potential as anti-inflammatory and analgesic agents. Studies have shown that certain benzamide compounds inhibit cyclooxygenase-1/2 (COX-1/COX-2) and possess high analgesic and anti-inflammatory activity, making them candidates for drug development in these therapeutic areas (Abu‐Hashem et al., 2020).
Corrosion Inhibition
A fascinating application of benzamide derivatives is in the field of materials science, particularly in corrosion inhibition. Research into 5-substituted tetrazoles derived from benzamides has demonstrated their effectiveness in protecting mild steel in acidic media. This indicates potential applications in industrial processes and materials preservation, highlighting the versatile nature of benzamide compounds (Aouine et al., 2011).
特性
IUPAC Name |
3,5-dimethyl-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O2/c1-17-12-18(2)14-21(13-17)24(28)25-16-23(27-8-10-29-11-9-27)19-4-5-22-20(15-19)6-7-26(22)3/h4-5,12-15,23H,6-11,16H2,1-3H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPKXTLARZVXKOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCOCC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyano-1,2-dimethylpropyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2514809.png)
![2-Chloro-4-[(E)-2-(2,3-dihydro-1,4-benzodioxin-5-yl)ethenyl]-5-methylpyrimidine](/img/structure/B2514810.png)



![2-{[2-(1H-indol-3-yl)ethyl]amino}-5-nitrobenzonitrile](/img/structure/B2514817.png)
![methyl 4-(((1R,5S)-3-(1H-imidazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl)benzoate](/img/structure/B2514818.png)



![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide](/img/structure/B2514825.png)

![N-(benzo[d][1,3]dioxol-5-yl)-4-((3,5-dimethyl-1H-pyrazol-1-yl)methyl)piperidine-1-carboxamide](/img/structure/B2514828.png)
